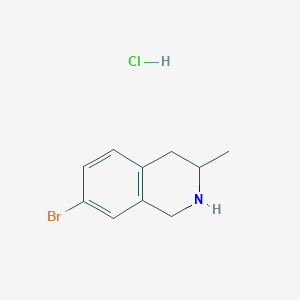
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Übersicht
Beschreibung
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound used as a pharmaceutical intermediate . It has the molecular formula C9H10BrN and a molecular weight of 212.09 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines, such as this compound, often involves cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrN.ClH/c10-9-2-1-7-3-4-11-6-8 (7)5-9;/h1-2,5,11H,3-4,6H2;1H . The SMILES string is Brc1ccc2CCNCc2c1 .Physical and Chemical Properties Analysis
This compound is a solid compound . It is insoluble in water . The exact melting and boiling points are not documented, but a related compound, 7-Bromo-1,2,3,4-tetrahydroisoquinoline, has a melting point of 32-35°C and a predicted boiling point of 282.9±40.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been synthesized through various chemical processes. For instance, Zlatoidský and Gabos (2009) described its synthesis via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination in one-pot, and removal of the tert-butyl group from the nitrogen (Zlatoidský & Gabos, 2009).
Natural Sources and Derivatives
In a study on the red alga Rhodomela confervoides, Ma et al. (2007) isolated new brominated 1,2,3,4-tetrahydroisoquinolines, demonstrating the natural occurrence and potential for derivation of such compounds from marine sources (Ma et al., 2007).
Pharmacological Potential
Research by Azamatov et al. (2023) explored the local anesthetic activity, acute toxicity, and structure-toxicity relationship in a series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives, highlighting the potential pharmacological applications of these compounds (Azamatov et al., 2023).
Chemical Transformations and Applications
Natarajan et al. (1979) discussed novel transformations of some 1-(2-bromo-α-methylbenzyl)-1,2,3,4-tetrahydroisoquinolines to isoquinobenzoxazepines, shedding light on the chemical versatility and potential applications in chemical synthesis (Natarajan et al., 1979).
Exploring Biochemical Interactions
Research on the inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis has included the study of compounds like 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, which may offer insights into the biochemical interactions and therapeutic potential of related tetrahydroisoquinolines (Demarinis et al., 1981).
Photochemical Applications
Strada et al. (2019) utilized compounds like 7-bromo-2-naphthol in the synthesis of benzyl sulfides and polycyclic amines via acid-catalyzed condensation of 1,2,3,4-tetrahydroisoquinoline with aldehydes, indicating photochemical applications (Strada et al., 2019).
Eigenschaften
IUPAC Name |
7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-4-8-2-3-10(11)5-9(8)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVLUERSOKOVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


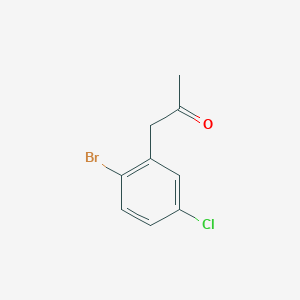
![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)
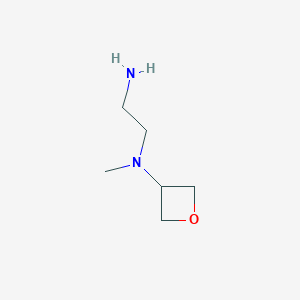
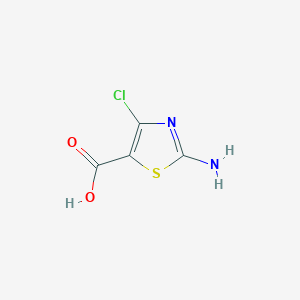

![1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine](/img/structure/B1380809.png)
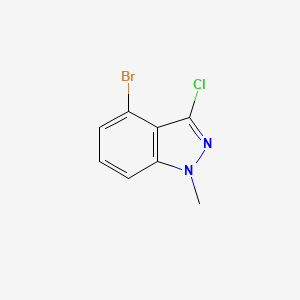
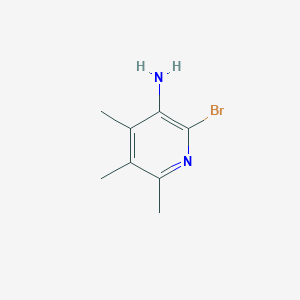
![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)
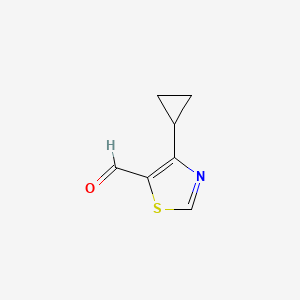

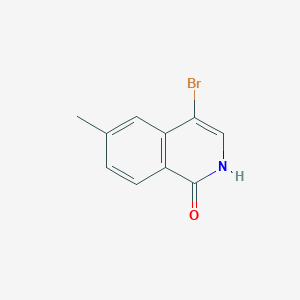
![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)
![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)
